Benzoate de méthyle et de 4-(diéthylamino)

Vue d'ensemble

Description

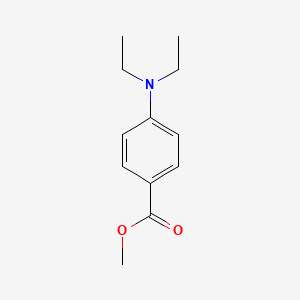

“Methyl 4-(diethylamino)benzoate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “Benzoic acid, p-(dimethylamino)-, methyl ester”, “Methyl p-(dimethylamino)benzoate”, and "Methyl 4-(N,N-dimethylamino)benzoate" .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(diethylamino)benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“Methyl 4-(diethylamino)benzoate” has a molecular weight of 207.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 207.125928785 g/mol . The topological polar surface area is 29.5 Ų . It has a heavy atom count of 15 .Applications De Recherche Scientifique

- Applications : Utilisé dans les techniques d’encapsulation cellulaire, où il déclenche la polymérisation pour créer des échafaudages cellulaires tridimensionnels ou des systèmes d’administration de médicaments .

- Applications : Utilisé pour la fabrication de matériaux dentaires, y compris les composites et les adhésifs restaurateurs .

- Les chercheurs s’appuient sur des données thermophysiques évaluées de manière critique pour les composés purs. Des données sur diverses propriétés, y compris la densité, la viscosité, l’enthalpie et les transitions de phase, sont disponibles pour le Benzoate de méthyle et de 4-(diéthylamino) .

Photoinitiateur dans les systèmes de lumière visible

Matériaux dentaires et photosensibilisateurs

Données sur les propriétés thermophysiques

Safety and Hazards

“Methyl 4-(diethylamino)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

It is structurally similar to diethylamino hydroxybenzoyl hexyl benzoate , which is known to be a UV filter with high absorption in the UV-A range .

Mode of Action

Based on its structural similarity to diethylamino hydroxybenzoyl hexyl benzoate, it may also function as a uv filter, absorbing uv radiation and thereby protecting the skin from damage .

Biochemical Pathways

Uv filters generally work by absorbing uv radiation and converting it into less harmful heat, thereby preventing dna damage and other harmful effects of uv radiation .

Pharmacokinetics

Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate have been found to undergo minimal percutaneous absorption, with most of the compound remaining in the upper layers of the stratum corneum .

Result of Action

Uv filters in general help to prevent skin damage caused by uv radiation, including sunburn, premature aging, and skin cancer .

Action Environment

The efficacy and stability of Methyl 4-(diethylamino)benzoate, like other UV filters, can be influenced by various environmental factors. These may include the intensity and wavelength of UV radiation, temperature, and the presence of other compounds in a formulation .

Analyse Biochimique

Biochemical Properties

Methyl 4-(diethylamino)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which hydrolyze the ester bond in Methyl 4-(diethylamino)benzoate, leading to the formation of 4-(diethylamino)benzoic acid and methanol. This interaction is crucial for its function as a local anesthetic, as the hydrolysis product, 4-(diethylamino)benzoic acid, is responsible for the anesthetic effect. Additionally, Methyl 4-(diethylamino)benzoate can interact with plasma proteins, affecting its distribution and bioavailability in the body .

Cellular Effects

Methyl 4-(diethylamino)benzoate has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 4-(diethylamino)benzoate can inhibit sodium channels in nerve cells, leading to a decrease in nerve excitability and providing a local anesthetic effect. This inhibition of sodium channels can also affect cell signaling pathways that rely on sodium influx, thereby altering cellular responses . Furthermore, Methyl 4-(diethylamino)benzoate can impact gene expression by modulating transcription factors and other regulatory proteins involved in gene expression .

Molecular Mechanism

The molecular mechanism of Methyl 4-(diethylamino)benzoate involves its interaction with specific biomolecules, leading to its observed effects. At the molecular level, Methyl 4-(diethylamino)benzoate binds to sodium channels in nerve cells, inhibiting their function. This binding prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in nerve cells. As a result, nerve excitability is reduced, leading to the anesthetic effect. Additionally, Methyl 4-(diethylamino)benzoate can inhibit certain enzymes, such as esterases, which hydrolyze the ester bond in the compound, leading to the formation of active metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(diethylamino)benzoate can change over time. The stability of Methyl 4-(diethylamino)benzoate is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Methyl 4-(diethylamino)benzoate can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to Methyl 4-(diethylamino)benzoate can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Methyl 4-(diethylamino)benzoate vary with different dosages in animal models. At low doses, Methyl 4-(diethylamino)benzoate provides effective local anesthesia without significant adverse effects. At higher doses, toxic effects can be observed, including neurotoxicity and cardiotoxicity. These toxic effects are likely due to the inhibition of sodium channels in nerve and cardiac cells, leading to impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, and exceeding this dosage can result in toxicity .

Metabolic Pathways

Methyl 4-(diethylamino)benzoate is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to form 4-(diethylamino)benzoic acid and methanol. The 4-(diethylamino)benzoic acid can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of Methyl 4-(diethylamino)benzoate from the body .

Transport and Distribution

The transport and distribution of Methyl 4-(diethylamino)benzoate within cells and tissues are influenced by various factors. Methyl 4-(diethylamino)benzoate can interact with plasma proteins, affecting its distribution and bioavailability. It can also be transported across cell membranes by passive diffusion or active transport mechanisms. The distribution of Methyl 4-(diethylamino)benzoate within tissues is influenced by factors such as tissue perfusion, binding to tissue components, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of Methyl 4-(diethylamino)benzoate can affect its activity and function. Methyl 4-(diethylamino)benzoate can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or cell membrane, depending on its interactions with targeting signals or post-translational modifications. For example, the binding of Methyl 4-(diethylamino)benzoate to sodium channels in the cell membrane is crucial for its anesthetic effect. Additionally, the localization of Methyl 4-(diethylamino)benzoate to the cytoplasm or nucleus can influence its interactions with other biomolecules and its overall activity .

Propriétés

IUPAC Name |

methyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLHHHHUNKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408192 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91563-80-3 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

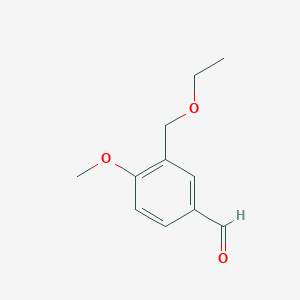

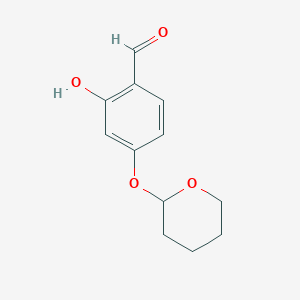

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.